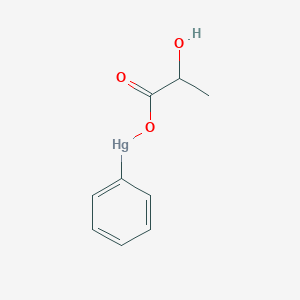

苯基汞乳酸盐

描述

Phenylmercuric lactate is not directly discussed in the provided papers; however, we can infer some information based on related compounds such as phenylmercuric acetate and lactate derivatives. Phenylmercuric acetate is known to be a selective inhibitor of photosynthetic activities in isolated chloroplasts and has been used in medical and agricultural fields . Lactate derivatives, on the other hand, have been studied for their mesomorphic properties and as part of liquid crystalline compounds . Phenylmercuric lactate would likely share some chemical properties with these related compounds due to the presence of the phenylmercury group and the lactate moiety.

Synthesis Analysis

The synthesis of phenylmercuric lactate is not explicitly described in the provided papers. However, similar compounds, such as phenylmercury(II) derivatives, are synthesized through reactions with thiosemicarbazones . A potential synthesis route for phenylmercuric lactate could involve the reaction of phenylmercury compounds with lactic acid or its derivatives, but this is speculative based on the available data.

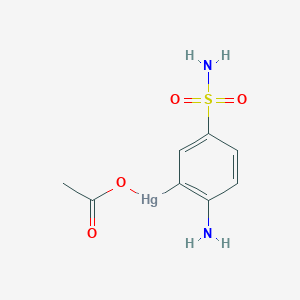

Molecular Structure Analysis

The molecular structure of phenylmercury(II) acetate has been determined to crystallize in the monoclinic system with discrete molecules characterized by a digonal coordination of the mercury atom . While the exact structure of phenylmercuric lactate is not provided, it may exhibit similar coordination geometry around the mercury atom due to the presence of the phenylmercury moiety.

Chemical Reactions Analysis

Phenylmercury compounds are known to react with various ligands to form novel derivatives. For instance, phenylmercury(II) acetate reacts with thiosemicarbazones to form phenylmercury(II) thiosemicarbazonates with interesting symmetrisation and isomerism properties . Phenylmercuric lactate may also participate in similar reactions, potentially forming complexes with other organic or inorganic ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylmercuric lactate can be partially understood by examining related compounds. Phenylmercuric acetate can be analyzed using sensitive methods that differentiate it from inorganic mercury . Lactate derivatives exhibit specific physical properties such as mesomorphic behavior, which could be influenced by the lactate group . The electrochemical properties of lactate derivatives have also been explored, as seen in the immobilization of lactate oxidase in a poly-o-phenylenediamine film for biosensing applications . These insights suggest that phenylmercuric lactate would have distinct physical and chemical properties that could be analyzed using similar techniques.

科学研究应用

苯基汞醋酸盐,与苯基汞乳酸盐相关的化合物,曾被用作杀真菌剂和杀藻剂。它在土壤和水生微生物中被迅速代谢,二苯基汞被确认为一个主要的代谢产物 (Matsumura, Gotoh, & Boush, 1971)。

苯基汞醋酸盐对大鼠肾脏[14 C]乳酸代谢的影响表明其对代谢途径的影响,比如脱羧反应和三羧酸循环 (Ellis & Fang, 1973)。

苯基汞乳酸盐可以抑制铜绿假单胞菌,这一发现有助于理解细菌对有机汞化合物的抗性 (Bennett & Bauerle, 1960)。

苯基汞醋酸盐选择性地抑制菠菜叶绿体的光合作用活性,影响光磷酸化和叶绿素-NADP氧化还原酶的活性等过程 (Honeycutt & Krogmann, 1972)。

苯基汞醋酸盐作为眼用滴剂中的防腐剂的使用受到其在聚乙烯容器中的储存的影响,显示其与不同材料的相互作用 (Aspinall et al., 1980)。

苯基汞醋酸盐可以被对汞抗性细菌蒸发,突显其抗菌作用和某些微生物的抗性机制 (Tonomura et al., 1968)。

安全和危害

未来方向

While specific future directions for Phenylmercuric lactate are not detailed in the search results, lactate and lactylation, components of Phenylmercuric lactate, have been the focus of recent research. Studies have revealed the function of lactate and its receptors in the regulation of brain function and summarized the levels of lactylation expression in various brain diseases . This opens up potential future research directions in understanding the role of lactylation in the brain .

作用机制

Target of Action

Phenylmercuric lactate, similar to its close relative phenylmercuric acetate , is an organomercury compound that has been used as a preservative, disinfectant, and antitranspirant . The primary targets of phenylmercuric lactate are likely to be microbial cells, where it acts as a biocide .

Mode of Action

Organomercury compounds are known to interact with thiol (sulfhydryl) groups in proteins, leading to protein denaturation and cell death . This interaction disrupts the normal function of the microbial cells, leading to their death and thus preventing microbial growth.

Biochemical Pathways

By analogy with other organomercury compounds, it is likely that phenylmercuric lactate disrupts multiple cellular processes by binding to essential enzymes and other proteins, thereby inhibiting their function .

Pharmacokinetics

Organomercury compounds are generally poorly absorbed through the skin and gastrointestinal tract, but can be absorbed through the lungs . Once absorbed, they distribute throughout the body and can accumulate in tissues, particularly the kidneys . Organomercury compounds are metabolized slowly and can remain in the body for long periods .

Result of Action

The primary result of phenylmercuric lactate action is the death of microbial cells, which prevents microbial growth and helps to preserve products and materials from microbial degradation . Due to its toxicity and potential for bioaccumulation, the use of phenylmercuric lactate and other organomercury compounds has been largely discontinued .

Action Environment

The action of phenylmercuric lactate can be influenced by various environmental factors. For example, the presence of substances that contain thiol groups can reduce the effectiveness of phenylmercuric lactate by reacting with it and preventing it from interacting with microbial cells . Additionally, the pH of the environment can influence the solubility and reactivity of phenylmercuric lactate .

属性

IUPAC Name |

2-hydroxypropanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFGSWMKSSCUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O[Hg]C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10HgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044525 | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122-64-5 | |

| Record name | Mercury, (2-hydroxypropanoato)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmercury lactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactatophenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

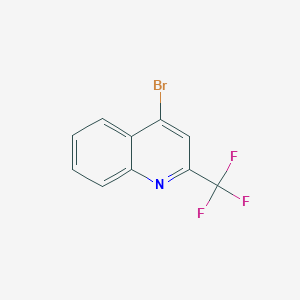

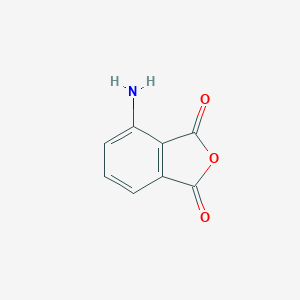

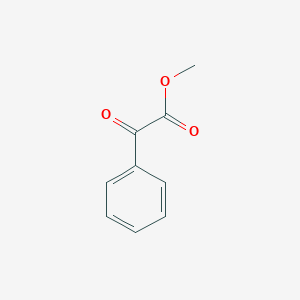

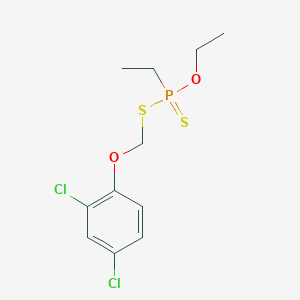

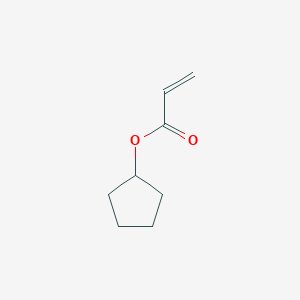

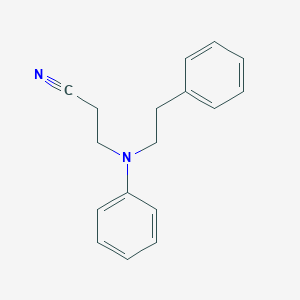

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research papers regarding phenylmercuric lactate's effect on bacterial populations?

A: The research by [, , ] focuses on the intriguing observation that the presence of Desulfovibrio desulfuricans significantly reduces the inhibitory effect of phenylmercuric lactate on Pseudomonas aeruginosa. Essentially, the sulfate-reducing bacteria seem to protect the P. aeruginosa from the toxic effects of the mercurial compound. [, , ]

Q2: What could be a possible mechanism behind Desulfovibrio desulfuricans protecting Pseudomonas aeruginosa from phenylmercuric lactate?

A: While the exact mechanism is not fully elucidated in the provided abstracts [, , ], several possibilities could be explored:

Q3: What are the implications of this research for understanding the efficacy of antimicrobial agents like phenylmercuric lactate?

A: This research highlights the complexity of microbial communities and how interactions between different species can significantly impact the effectiveness of antimicrobial agents like phenylmercuric lactate. [, , ] Factors like microbial diversity and the metabolic activities of different species within a population can significantly influence the susceptibility of the entire community to these agents. This emphasizes the importance of considering the ecological context when developing and applying antimicrobial strategies, particularly in complex environments like those found in natural settings or within the human body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)